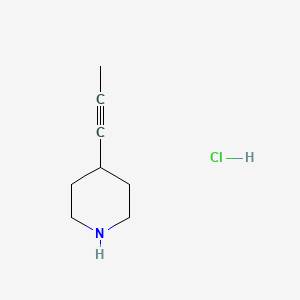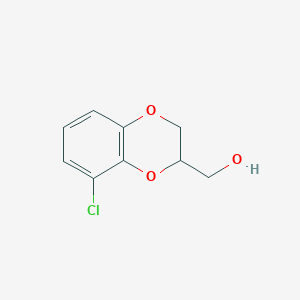
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 2nd position of the benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with chlorinating agents to introduce the chloro group at the 8th position. This is followed by the introduction of the methanol group at the 2nd position through a series of reactions involving intermediates such as epoxides or alcohols. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methanol addition processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium azide or thiourea are employed under conditions such as reflux in polar solvents.
Major Products Formed
Oxidation: Formation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)formaldehyde or (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.
Substitution: Formation of (8-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol or (8-Thio-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
科学的研究の応用
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and the methanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(2,6-difluorophenyl)methanol
Uniqueness
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the specific positioning of the chloro and methanol groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(5-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChIキー |
YQIGIEVCXCQRAE-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=CC=C2Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
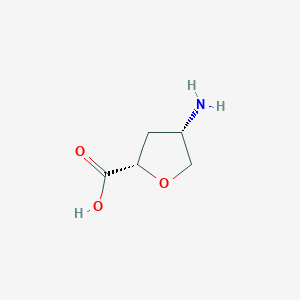
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
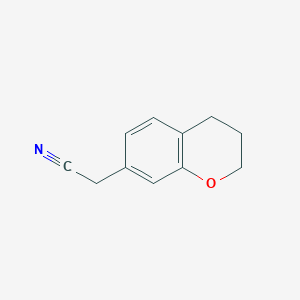
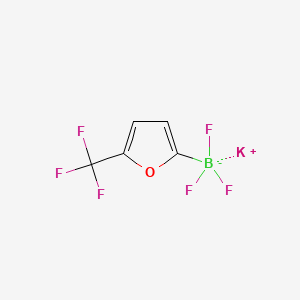


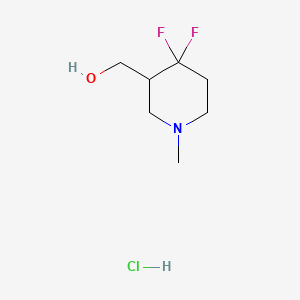

![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
